4-(Benzyloxy)-2-nitroaniline
Description
4-(Benzyloxy)-2-nitroaniline (CAS: 26697-35-8) is a nitroaromatic compound featuring a benzyloxy (–O–CH₂C₆H₅) substituent at the para position and a nitro (–NO₂) group at the ortho position relative to the amino (–NH₂) group. It is synthesized via alkylation of 4-nitroaniline with benzyl chloride in the presence of NaHCO₃ and tetrabutylammonium bromide (TEBABr) as a phase-transfer catalyst . Key spectral data include IR absorption bands at 3365 cm⁻¹ (N–H stretch) and 1603 cm⁻¹ (C=C aromatic), with a melting point of 135–137 °C for its close analog, N-benzyl-4-nitroaniline . The compound is commercially available with a purity of 98% and is used as an intermediate in organic synthesis .
Properties
IUPAC Name |
2-nitro-4-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVXQZRIRQLMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294043 | |
| Record name | 4-(benzyloxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26697-35-8 | |
| Record name | 26697-35-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(benzyloxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxy-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nitration Regiochemistry
The benzyloxy group’s +M (mesomeric) effect activates the aromatic ring, directing electrophiles to the ortho and para positions. In 4-benzyloxyaniline, the amine’s –I (inductive) effect deactivates the ring, but steric hindrance from the benzyloxy group favors nitration at the ortho position.
Reduction Dynamics
Stannous chloride selectively reduces nitro groups to amines without cleaving the benzyl ether. The mechanism proceeds via a nitroso intermediate, which is rapidly reduced to the amine:
Challenges and Optimization
Competing Side Reactions
Solvent Systems
-
Ethanol-Water : Optimal for benzylation (polar protic solvent enhances SN2 reactivity).
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Dichloromethane-Acetic Anhydride : Reduces nitration byproducts by stabilizing intermediates.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-(Benzyloxy)-2-phenylenediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
Organic Synthesis
4-(Benzyloxy)-2-nitroaniline serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry.
| Application Type | Description |
|---|---|
| Intermediate in Synthesis | Used to create pharmaceuticals and agrochemicals. |
| Functional Group Reactivity | The nitro and benzyloxy groups enable nucleophilic substitutions and reductions. |
Pharmaceuticals
The compound is being explored for its potential as a pharmaceutical agent . It is involved in the development of drugs targeting various biological pathways due to its ability to interact with biological molecules.
- Biological Activity : Preliminary studies indicate that it may influence melanin excretion from melanocytes, suggesting potential applications in dermatological treatments for pigmentation disorders.
- Cancer Research : Investigations into its role as an inhibitor of protein tyrosine kinases have shown promise for developing novel cancer therapies.
Materials Science
In materials science, this compound is utilized in the synthesis of polymers and other materials with specific properties. The compound's reactivity allows it to be integrated into polymer matrices, enhancing material characteristics such as thermal stability and mechanical strength.
| Material Type | Properties Enhanced |
|---|---|
| Polymers | Improved thermal stability and mechanical properties through incorporation of functional groups. |
| Coatings | Potential use in coatings that require specific chemical interactions or durability. |
Biological Studies
The compound is studied for its effects on biological systems, particularly concerning its interaction with enzymes and other proteins.
- Enzyme Inhibition Studies : Research indicates that nitro-substituted compounds can affect enzyme activity, which may lead to therapeutic applications .
- Toxicology Studies : Safety data suggest that it can cause allergic reactions and eye irritation, highlighting the need for careful handling in laboratory settings.
Study on Melanin Excretion
A recent study investigated the influence of nitroanilines on melanin production in cultured melanocytes. Although specific data on this compound were limited, findings suggested that similar compounds could enhance melanin excretion, warranting further exploration into their mechanisms.
Inhibition of Protein Tyrosine Kinases
Research has shown that nitro-substituted compounds can selectively inhibit protein tyrosine kinases involved in cancer progression. This area is under active investigation to identify potential therapeutic agents for cancer treatment .
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-nitroaniline depends on its specific application. In general, the compound can interact with biological molecules through its nitro and benzyloxy groups, affecting various molecular targets and pathways. For example, in pharmaceutical applications, it may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 4-(Benzyloxy)-2-nitroaniline with structurally related analogs:
Spectroscopic and Electronic Properties
- 4-Methoxy-2-nitroaniline: Exhibits strong UV-Vis absorption at 380 nm due to charge transfer between the methoxy donor and nitro acceptor. FT-Raman spectra reveal C–N and N–O stretches at 1345 cm⁻¹ and 1520 cm⁻¹, respectively .
- IR spectra confirm the presence of –NH₂ and nitro groups .
Key Research Findings
- Substituent Effects : Electron-donating groups (e.g., methoxy, benzyloxy) increase electron density on the aromatic ring, enhancing charge transfer interactions critical for NLO activity. Bulkier substituents like benzyloxy may sterically hinder crystallization .
- Safety Profiles : Fluorinated nitroanilines demand rigorous safety measures (e.g., respiratory protection), whereas benzyloxy derivatives are less studied but likely require similar precautions .
Biological Activity
4-(Benzyloxy)-2-nitroaniline is an organic compound with the molecular formula C₁₃H₁₂N₂O₃, characterized by the presence of a nitro group (-NO₂) and a benzyloxy group (-O-Ph). This compound is currently under investigation for its biological activity, with preliminary studies suggesting potential effects on melanin excretion and other biological interactions.
The molecular weight of this compound is approximately 244.25 g/mol. The compound's reactivity is attributed to its functional groups, particularly the nitro group, which can undergo reduction reactions, and the benzyloxy moiety, which can participate in nucleophilic substitution reactions. The synthesis of this compound typically involves several steps, including the reaction of aniline derivatives with appropriate reagents to introduce the benzyloxy and nitro functionalities.
Melanin Excretion Influence
Preliminary studies indicate that this compound may influence melanin excretion from melanocytes. While the exact mechanism remains unclear, this suggests potential applications in dermatological treatments aimed at pigmentation disorders. Further research is required to elucidate the pathways involved in this activity.
Safety and Toxicology
Safety data indicate that this compound can cause allergic skin reactions and serious eye irritation. This highlights the importance of handling the compound with caution in laboratory settings and potential therapeutic applications.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other similar nitroaniline derivatives. The following table summarizes some key compounds:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 2-Nitroaniline | Nitro group on aniline | Basic building block for derivatives |
| 4-Methoxy-2-nitroaniline | Methoxy substituent instead of benzyloxy | Used in dye synthesis |
| 4-Chloro-2-nitroaniline | Chlorine substituent | Exhibits antibacterial properties |
| 6-Chloro-2-nitroaniline | Chlorine at position six | Used in agrochemical formulations |
The unique combination of functional groups in this compound may confer distinct biological activities compared to these related compounds.
Research into nitro-containing compounds suggests several mechanisms through which they exert biological activity:
- Antimicrobial Activity : Nitro compounds often act as antimicrobial agents by undergoing reduction to form reactive intermediates that can damage cellular components such as DNA .
- Antitumor Activity : Some nitro compounds are being explored as hypoxia-activated prodrugs for cancer treatment, targeting tumor tissues that exhibit low oxygen levels .
- Enzyme Inhibition : Certain derivatives have been shown to inhibit key enzymes involved in inflammatory processes, indicating potential therapeutic roles in managing conditions like cancer and inflammation .
Study on Melanin Excretion
In a recent study investigating melanin production, researchers found that certain nitroanilines could enhance melanin excretion from cultured melanocytes. Although specific data on this compound were limited, the findings suggest a need for further exploration into its effects on melanogenesis.
Inhibition of Protein Tyrosine Kinases
Another area of interest is the inhibition of protein tyrosine kinases by nitro-substituted compounds. These kinases are crucial in various signaling pathways associated with cancer progression. Compounds similar to this compound have shown promise as selective inhibitors, potentially leading to novel cancer therapies .
Q & A
Q. What are the optimized synthetic routes for 4-(Benzyloxy)-2-nitroaniline, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves nitration of a benzyloxy-substituted aniline precursor. For example, nitration of 4-(benzyloxy)aniline can be achieved using copper nitrate trihydrate in a solvent like 1,2-dichloroethane under reflux (95–105°C), with pyridine as a base to stabilize intermediates . Reaction monitoring via HPLC and LCMS ensures completion, typically requiring ~12 hours. Post-reaction purification involves pH adjustment (to ~6) for precipitation and extraction with 1,2-dichloroethane, yielding ~63% purity after vacuum distillation . Key variables include stoichiometry (1:1–1:5 substrate-to-nitrating agent ratio) and temperature control to avoid over-nitration.
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- HPLC and LCMS : Monitor reaction progress and assess purity (e.g., 94% purity achieved in nitration steps) .
- IR Spectroscopy : Identify functional groups (e.g., nitro stretching bands ~1520 cm⁻¹ and benzyl ether C-O vibrations ~1250 cm⁻¹) .
- NMR : Confirm regioselectivity (e.g., aromatic proton splitting patterns for nitro and benzyloxy substituents).
- Melting Point Analysis : Compare with literature values to verify structural integrity (e.g., analogs like 4-methoxy-2-nitroaniline melt at 62–64°C) .
Advanced Research Questions
Q. How can researchers address contradictory spectral data in structural elucidation of nitroaniline derivatives?
Methodological Answer: Contradictions often arise from:
- Tautomerism : Nitro groups may exhibit resonance effects, altering NMR chemical shifts. Use 2D NMR (e.g., NOESY) to resolve spatial arrangements .
- Solvent Artifacts : Polar solvents (e.g., DMSO) can shift proton signals. Compare spectra in CDCl₃ vs. DMSO-d₆ .
- Impurity Peaks : Residual solvents (e.g., 1,2-dichloroethane) may appear in LCMS. Include blank runs and use high-resolution MS to differentiate .
Q. What strategies improve regioselectivity in nitration reactions of benzyloxy-substituted anilines?
Methodological Answer:
- Directing Groups : The benzyloxy group is ortho/para-directing, but steric hindrance from the benzyl moiety favors para-nitration. Use bulky solvents (e.g., dichloroethane) to enhance selectivity .
- Catalytic Systems : Copper nitrate trihydrate promotes milder nitration vs. traditional HNO₃/H₂SO₄, reducing side products like dinitro derivatives .
- Temperature Modulation : Lower temperatures (e.g., 0–5°C) slow kinetics, favoring thermodynamically stable para-nitro products .
Q. How can computational modeling guide the design of this compound analogs with tailored electronic properties?
Methodological Answer:
- DFT Calculations : Predict electron density maps to identify reactive sites (e.g., nitro group’s electron-withdrawing effect reduces aromatic ring reactivity) .
- QSAR Studies : Correlate substituent effects (e.g., replacing benzyloxy with trifluoromethoxy) with bioactivity or solubility .
- Docking Simulations : Model interactions with biological targets (e.g., nitroanilines as kinase inhibitors) to prioritize synthetic targets .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
Methodological Answer:
- Exothermicity : Nitration reactions release heat. Use jacketed reactors with gradual reagent addition to prevent thermal runaway .
- Purification Bottlenecks : Replace manual extraction with continuous liquid-liquid extraction systems for large volumes .
- Waste Management : Recover copper nitrate via acid-base precipitation and recycle solvents like 1,2-dichloroethane .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points for structurally similar nitroanilines?
Methodological Answer:
- Polymorphism : Some compounds (e.g., 4-methoxy-2-nitroaniline) exhibit multiple crystalline forms. Perform differential scanning calorimetry (DSC) to identify phase transitions .
- Purity Gradients : Compare HPLC profiles across studies. Impurities like residual benzenesulfonyl groups can depress melting points .
- Method Variability : Standardize heating rates (e.g., 1°C/min) and sample preparation (e.g., recrystallization solvent) .
Experimental Design Considerations
8. Designing a study to evaluate substituent effects on the reactivity of this compound:
Methodological Framework:
- Variables : Test substituents (e.g., -OCH₃, -CF₃, -F) at the benzyloxy position .
- Controls : Use unsubstituted nitroaniline as a baseline.
- Metrics : Measure reaction rates (e.g., nitration, reduction) and analyze via Hammett plots to quantify electronic effects .
- Tools : Employ stopped-flow spectroscopy for kinetic profiling and DFT for mechanistic insights .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
